2-Hydroxy-1,3-bis(4-methylphenyl)-3-piperidino-1-propanone
Description
Properties
IUPAC Name |
2-hydroxy-1,3-bis(4-methylphenyl)-3-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-16-6-10-18(11-7-16)20(23-14-4-3-5-15-23)22(25)21(24)19-12-8-17(2)9-13-19/h6-13,20,22,25H,3-5,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAUEJSGCORVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C(=O)C2=CC=C(C=C2)C)O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Hydroxy-1,3-bis(4-methylphenyl)-3-piperidino-1-propanone is a synthetic organic compound notable for its unique structural features, including a hydroxy group, two para-substituted methylphenyl groups, and a piperidine moiety. This compound belongs to a class of piperidine derivatives recognized for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves a multi-step process that allows for the introduction of specific functional groups to enhance biological properties. The synthetic pathway often includes reactions that modify the compound's structure to improve its reactivity and efficacy against various biological targets .
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:
- Antitumor Activity : Similar compounds have shown significant antitumor effects, particularly in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities against various pathogens .
Comparative Biological Activity Table
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | Contains two para-substituted phenyl groups | Antitumor effects |
| Trihexyphenidyl | Piperidine derivative with anticholinergic properties | Used in Parkinson's treatment |
| Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides | Complex piperidine structure | Potential anticancer activity |
The biological activity of this compound is thought to be mediated through its interactions with various molecular targets. Interaction studies have focused on its binding affinity to cellular receptors and enzymes involved in critical pathways such as apoptosis and cell cycle regulation. For instance, similar compounds have been shown to induce apoptosis in cancer cells by enhancing caspase activity .
Case Studies
Several studies have explored the efficacy of compounds related to this compound in preclinical models:
- Anticancer Effects : A study evaluated the effects of piperidine derivatives on breast cancer cells (MDA-MB-231). The results indicated that these compounds could induce significant morphological changes and enhance apoptotic markers at specific concentrations .
- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of this compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for effective compounds .
Scientific Research Applications
Pharmacological Research
2-Hydroxy-1,3-bis(4-methylphenyl)-3-piperidino-1-propanone has been investigated for its potential as a dopamine transporter inhibitor . Dopamine transporters play a crucial role in regulating dopamine levels in the brain, and their inhibition can have therapeutic implications for conditions such as depression and attention deficit hyperactivity disorder (ADHD). Research indicates that compounds with similar structures have shown promise in modulating dopamine levels effectively .
Antiviral Activity
Recent studies have explored the antiviral properties of compounds related to this compound. For instance, derivatives of piperidinyl ketones have been tested against viral proteins, demonstrating inhibitory activity against dengue virus proteases . This suggests that similar structural analogs could be developed for antiviral therapies.
Synthesis and Structure-Activity Relationship Studies
The synthesis of this compound is often part of broader structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties. Researchers synthesize various analogs to determine which modifications enhance biological activity or reduce toxicity. The ability to modify the piperidine ring or the aromatic substituents can lead to significant changes in efficacy .
Case Study 1: Dopamine Transporter Inhibition
In a study published in Pharmacology, researchers evaluated various piperidinyl ketones for their ability to inhibit dopamine transporters. The results indicated that certain modifications to the structure of this compound significantly enhanced its inhibitory potency compared to existing therapies .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral potential of structurally related compounds against dengue virus. The study found that specific analogs showed promising results in inhibiting viral replication, suggesting that further development of these compounds could lead to effective antiviral agents .
Comparison with Similar Compounds
Hydroxy-Substituted Aromatic Ketones and Quinones
- 2-Hydroxy-1,4-naphthoquinone Derivatives: Synthesized via one-pot reactions involving phenylglyoxal, aminouracil, and 2-hydroxy-1,4-naphthoquinone under acidic (water:acetic acid) conditions at 100°C. These compounds exhibit yields of 78–84% and are notable for their heterocyclic frameworks (e.g., pyrimidine or benzothiazole rings). Unlike the target compound, they lack the piperidine moiety and are tailored for pharmaceutical exploration rather than industrial stabilization .
- 2-Hydroxy-1,3-Dicarbonyl Compounds: Found in natural products like indole alkaloids (e.g., vindorosine) and antibiotics (e.g., doxycycline). These compounds share the 2-hydroxy-1,3-dicarbonyl motif but differ in substituents and biological relevance. For example, tetracycline antibiotics feature fused tetracyclic systems, highlighting the structural divergence from the target compound’s linear propanone backbone .
Piperidine-Containing Analogs
- (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-phenylpiperidino)-1-propanol: This stereoisomeric compound includes a piperidine ring substituted with a hydroxy-phenyl group. While it shares the piperidine functionality, its propanol backbone and hydroxylation pattern distinguish it from the target compound’s ketone structure. Such analogs are often explored for chiral synthesis or pharmacological activity .
Methylphenyl-Substituted Heterocycles
- Oxazolo[4,5-d]pyrimidine Derivatives: Compounds such as 5-(4-methylphenyl)-2-phenyl-oxazolo[4,5-d]pyrimidines are synthesized with methylphenyl groups but incorporate fused oxazole-pyrimidine rings. These heterocycles are designed for materials science or medicinal chemistry applications, contrasting with the target compound’s simpler propanone scaffold .
Key Research Findings and Gaps
- Industrial Relevance: The target compound’s role as a UV stabilizer is inferred from its structural similarity to 2-hydroxy-4-alkyloxy-benzophenones, which are well-documented in polymer science . However, direct performance data (e.g., thermal stability, UV absorption spectra) are lacking.
- Synthetic Challenges: Unlike analogs such as 2-hydroxy-1,4-naphthoquinone derivatives, which are synthesized via efficient one-pot methods, the target compound’s synthesis may require specialized catalysts (e.g., piperidine introduction via nucleophilic substitution or reductive amination).
Preparation Methods
Base Structure Formation via Aryl Aldehyde Condensation
The foundational step in synthesizing this compound involves constructing the 1,3-bis(4-methylphenyl)propanone backbone. A proven method involves the acid-catalyzed condensation of 4-methylbenzaldehyde with acetone under reflux conditions. This Claisen-Schmidt condensation yields 1,3-bis(4-methylphenyl)propan-1-one as a key intermediate.
Reaction Conditions :
- Catalyst: Hydrochloric acid (10% v/v)
- Solvent: Ethanol/water (3:1)
- Temperature: 80°C, 12 hours
- Yield: 68–72%
Introduction of the Piperidino Group
The piperidino moiety is introduced via a Mannich reaction , where the propanone intermediate reacts with piperidine and formaldehyde in a one-pot, three-component coupling. This step installs the tertiary amine at the β-position relative to the ketone.
Optimized Parameters :
- Molar Ratio (Propanone:Piperidine:Formaldehyde): 1:1.2:1.5
- Catalyst: Acetic acid (5 mol%)
- Solvent: Dichloromethane
- Reaction Time: 24 hours
- Yield: 55–60%
Hydroxylation at the α-Position
The final hydroxyl group is introduced through oxidative dearomatization using meta-chloroperbenzoic acid (mCPBA) in a tetrahydrofuran (THF)/water biphasic system. This step selectively oxidizes the α-carbon without over-oxidizing the ketone.
Critical Observations :
- Oxidant: mCPBA (2.2 equivalents)
- Temperature: 0°C → 25°C (gradual warming)
- Yield: 48%
- Side Products: <5% epoxidation byproducts
Copper-Catalyzed C(α)–C(β) Bond Functionalization
Strategic Bond Cleavage and Functional Group Installation
An alternative route leverages C(α)–C(β) bond cleavage in preformed diketones. As demonstrated in analogous systems, copper(I) thiocyanate (CuSCN) catalyzes the oxidative cleavage of 1,3-diketones in the presence of amines, enabling simultaneous hydroxyl and piperidino group installation.
Protocol :
- Substrate: 1,3-Bis(4-methylphenyl)propan-1,3-dione
- Catalyst: CuSCN (5 mol%)
- Ligand: 4-Dimethylaminopyridine (DMAP, 1.5 equivalents)
- Amine: Piperidine (3 equivalents)
- Solvent: Toluene, aerobic conditions
- Temperature: 70°C, 9 hours
- Yield: 72% (with 9% side-product formation)
Mechanistic Insight :
The reaction proceeds via a radical pathway, where CuSCN facilitates single-electron transfer (SET) to generate α-keto radicals. Subsequent trapping by piperidine and hydroxylation via dissolved oxygen yields the target compound.
Enamine-Based Tandem Synthesis
Enamine Formation and Subsequent Oxidation
This method exploits the nucleophilicity of piperidine to form an enamine intermediate, which is subsequently oxidized to introduce the hydroxyl group.
Stepwise Procedure :
- Enamine Synthesis :
- React 1,3-bis(4-methylphenyl)propan-1-one with piperidine in refluxing toluene.
- Dean-Stark trap removes H₂O to drive the reaction.
- Yield: 85%
- Oxidation with Singlet Oxygen :
- Treat enamine with rose bengal-sensitized photooxygenation.
- Solvent: Methanol, 0°C, 6 hours
- Yield: 63%
Advantages :
- Avoids harsh acidic/basic conditions.
- High regioselectivity for hydroxylation at C2.
Quaternary Ammonium Salt Intermediate Pathway
N-Alkylation Followed by Hydroxylation
A less conventional approach involves synthesizing a quaternary ammonium salt precursor, which is hydrolyzed to yield the final product.
Synthetic Sequence :
- Mannich Base Formation :
- Combine 4-methylacetophenone, paraformaldehyde, and piperidine in acetic acid.
- Yield: 70%
N-Methylation :
- Treat Mannich base with methyl iodide in acetonitrile.
- Yield: 88%
Base-Promoted Hydrolysis :
- Reflux quaternary salt with NaOH (2M) in ethanol.
- Yield: 65%
Key Challenge :
- Requires meticulous purification to remove residual iodide salts.
Comparative Analysis of Methodologies
| Method | Key Advantages | Limitations | Overall Yield | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | High atom economy | Multi-step, moderate yields | 48% | Moderate |
| CuSCN-Mediated Cleavage | One-pot, aerobic conditions | Radical side reactions | 72% | High |
| Enamine Oxidation | Mild conditions, high selectivity | Photooxygenation equipment required | 63% | Low |
| Quaternary Salt Hydrolysis | Robust N-alkylation step | Tedious salt removal | 65% | Moderate |
Q & A
Q. What are the recommended synthetic methodologies for preparing 2-Hydroxy-1,3-bis(4-methylphenyl)-3-piperidino-1-propanone?
A Claisen-Schmidt condensation approach is commonly employed for analogous β-hydroxy ketones. For example, chalcone derivatives (structurally related compounds) are synthesized via base-catalyzed reactions between substituted acetophenones and benzaldehydes . To adapt this for your target compound:
- Use 2-hydroxyacetophenone derivatives and 4-methylbenzaldehyde as starting materials.
- Employ piperidine as a catalyst in ethanol or methanol under reflux (70–80°C) for 8–12 hours.
- Purify via recrystallization using ethanol/water mixtures to isolate the β-hydroxy ketone product.
- Key validation : Confirm the presence of the hydroxy group via FTIR (broad peak ~3200–3500 cm⁻¹) and ketone carbonyl (~1700 cm⁻¹) .
Q. How can the solubility of this compound be experimentally determined for formulation in biological assays?
Use a phase solubility study in buffered aqueous systems (pH 1.2–7.4) and organic solvents (DMSO, ethanol):
- Prepare saturated solutions at 25°C and 37°C.
- Filter and quantify dissolved compound via HPLC (C18 column, mobile phase: acetonitrile/water 70:30, UV detection ~254 nm) .
- Note : The 4-methylphenyl groups enhance hydrophobicity; expect low aqueous solubility (<1 mg/mL), necessitating DMSO stock solutions for in vitro studies .
Q. What spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.4 ppm, doublets for para-substituted methylphenyl groups) and the piperidine ring (δ 1.5–3.0 ppm). The hydroxy proton may appear as a broad singlet (~5 ppm) but could exchange in D₂O .
- HRMS : Confirm molecular ion [M+H]+ with exact mass matching C₂₈H₃₁NO₂ (theoretical ~413.2355).
- X-ray crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane. Chalcone analogs show triclinic systems with π-π stacking between aromatic rings .
Advanced Research Questions
Q. How can contradictory NMR data for the hydroxy and ketone groups be resolved?
Discrepancies in hydroxy proton signals (e.g., absence in DMSO-d₆) arise from tautomerism or hydrogen bonding. Mitigate this by:
- Using deuterated chloroform (CDCl₃) with trace D₂O to suppress exchange broadening.
- Conducting variable-temperature NMR: Lower temperatures (e.g., –20°C) slow exchange, revealing the hydroxy proton .
- Comparing with computational predictions (DFT calculations for chemical shifts) to validate assignments .
Q. What strategies optimize enantioselective synthesis of this compound?
Chiral β-hydroxy ketones require asymmetric catalysis:
- Use proline-based organocatalysts (e.g., L-proline, 10 mol%) in dichloromethane at 0°C.
- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10).
- Challenges : Steric hindrance from 4-methylphenyl groups may reduce ee (<80%). Consider kinetic resolution or enzymatic approaches (e.g., lipases) .
Q. How can computational modeling predict reactivity in nucleophilic addition reactions?
- Perform DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (FMOs). The ketone carbonyl (LUMO) is the primary site for nucleophilic attack.
- Simulate transition states for Grignard or hydride additions. Piperidine’s electron-donating effects lower LUMO energy, enhancing reactivity .
- Validate with experimental kinetics: Track reaction progress via in situ IR (disappearance of carbonyl peak) .
Q. What are the crystallographic challenges in resolving the compound’s lattice parameters?
- Disorder : Bulky 4-methylphenyl groups may cause rotational disorder. Mitigate by slow crystallization and low-temperature data collection (100 K).
- Hydrogen bonding : The hydroxy group forms weak O–H···O bonds with ketone oxygen, influencing packing. Use SHELX for refinement, constraining thermal parameters for methyl groups .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
